molecular formula C9H11NO3 B6194704 3-cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid CAS No. 2358126-66-4

3-cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid

Cat. No.: B6194704
CAS No.: 2358126-66-4
M. Wt: 181.2
InChI Key:
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Description

3-cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid is an organic compound that features a cyclopropyl group and an oxazole ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The cyclopropyl group can then be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to oxazoline or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized oxazole derivatives, reduced oxazoline compounds, and substituted oxazole derivatives .

Scientific Research Applications

3-cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopropyl group can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-3-oxopropanoic acid
  • 3-(2-cyclopropyl-1,3-oxazol-5-yl)propanoic acid
  • 3-(3-isoxazolyl)propanoic acid

Uniqueness

3-cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid is unique due to the presence of both a cyclopropyl group and an oxazole ring, which confer distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid involves the synthesis of the oxazole ring followed by the addition of the cyclopropyl group and the propanoic acid moiety.", "Starting Materials": [ "2-amino-2-cyclopropylacetic acid", "2-bromo-1-propene", "sodium hydride", "2-bromo-3-hydroxypropionitrile", "sodium methoxide", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(2-bromoacetyl)oxazolidin-2-one by reacting 2-amino-2-cyclopropylacetic acid with 2-bromo-1-propene in the presence of sodium hydride.", "Step 2: Synthesis of 3-(2-bromoacetyl)oxazole by treating 3-(2-bromoacetyl)oxazolidin-2-one with hydrochloric acid.", "Step 3: Synthesis of 3-(2-hydroxyacetyl)oxazole by reacting 3-(2-bromoacetyl)oxazole with sodium methoxide.", "Step 4: Synthesis of 3-(2-cyanoacetyl)oxazole by reacting 3-(2-hydroxyacetyl)oxazole with 2-bromo-3-hydroxypropionitrile in the presence of sodium methoxide.", "Step 5: Synthesis of 3-cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid by reducing 3-(2-cyanoacetyl)oxazole with sodium borohydride in the presence of acetic acid followed by the addition of cyclopropylmagnesium bromide and then treating the resulting compound with acetic anhydride and sodium hydroxide." ] }

CAS No.

2358126-66-4

Molecular Formula

C9H11NO3

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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